2-HYDRAZINYLPYRIMIDINE HYDROCHLORIDE

Description

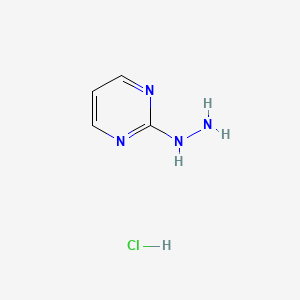

2-Hydrazinylpyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine backbone substituted with a hydrazinyl group at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is C₄H₆ClN₅ (calculated from and ). This compound is a versatile intermediate in medicinal chemistry, particularly in synthesizing pyrazolo[1,5-a]pyrimidines and other bioactive heterocycles . Its hydrazine moiety enables nucleophilic substitution and condensation reactions, making it a critical precursor for pharmaceuticals targeting inflammation, oxidative stress, and microbial infections .

Properties

IUPAC Name |

pyrimidin-2-ylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4.ClH/c5-8-4-6-2-1-3-7-4;/h1-3H,5H2,(H,6,7,8);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURLTSGEEKJEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-HYDRAZINYLPYRIMIDINE HYDROCHLORIDE can be synthesized through several methods. One common method involves the reaction of 2-chloropyrimidine with hydrazine hydrate in an alcohol medium. The reaction is typically carried out under reflux conditions for several hours . Another method involves the reduction of the corresponding diazonium salts .

Industrial Production Methods

In industrial settings, the production of this compound often involves the nucleophilic substitution of halogen atoms in pyrimidines or their N-oxides by reaction with hydrazine hydrate. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-HYDRAZINYLPYRIMIDINE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It undergoes nucleophilic substitution reactions, particularly with halogenated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, halogenated pyrimidines, and various solvents such as ethanol, dioxane, and acetonitrile. The reactions are typically carried out at temperatures ranging from 0 to 150°C, depending on the specific reaction and reagents involved .

Major Products Formed

The major products formed from these reactions include various hydrazinopyrimidine derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

2-HYDRAZINYLPYRIMIDINE HYDROCHLORIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-HYDRAZINYLPYRIMIDINE HYDROCHLORIDE involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic substitution reactions. In biological systems, it can inhibit the activity of certain enzymes by forming stable complexes with them . This inhibition can lead to various pharmacological effects, such as anti-inflammatory and antibacterial activities .

Comparison with Similar Compounds

2-Hydrazinylpyridine Hydrochloride

2-(Chloromethyl)pyrimidine Hydrochloride

4-Methylpyrimidinol Hydrochloride

3-(Hydrazinylmethyl)pyridine Hydrochloride

- CAS : 57616-01-0

- Molecular Formula : C₆H₁₀ClN₃

- Key Differences : Positions the hydrazine group on a methylene bridge attached to pyridine. This steric hindrance limits its utility in planar heterocyclic syntheses compared to 2-hydrazinylpyrimidine .

Functional Comparison

Table 2: Physicochemical Data

Research Findings

- 2-Hydrazinylpyrimidine HCl derivatives (e.g., pyrazolo pyrimidines) exhibit IC₅₀ values of 8–12 μM in antioxidant assays (DPPH radical scavenging) and 65–75% inhibition in carrageenan-induced inflammation models .

- 4-Methylpyrimidinol HCl shows moderate antifungal activity against Candida albicans (MIC: 32 μg/mL) but lacks anti-inflammatory efficacy .

Biological Activity

2-Hydrazinylpyrimidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its physicochemical properties, cytotoxicity, and interactions with biomolecules. The findings are supported by case studies and research data.

Chemical Structure and Properties

This compound is characterized by its hydrazine group attached to a pyrimidine ring. This structural configuration is crucial for its biological activity, influencing its interactions with various biomolecules.

The physicochemical properties of this compound have been studied extensively. Key properties include:

- Molecular Weight : Approximately 146.6 g/mol.

- Solubility : Highly soluble in water, which enhances its bioavailability.

- Partition Coefficient (Log P) : Indicates hydrophilicity, crucial for understanding its distribution in biological systems.

Cytotoxicity

Cytotoxicity studies have demonstrated that this compound exhibits selective toxicity towards cancer cells while showing minimal effects on normal cells. For instance, in vitro tests on human cancer cell lines revealed an IC50 value indicating significant cytotoxic potential against specific types of cancer cells, such as breast and colon cancer cells .

Binding Studies

Binding affinity studies have shown that this compound interacts preferentially with bovine serum albumin (BSA) over calf thymus DNA (CT-DNA). This suggests that the compound may be more effective in targeting proteins involved in various biological processes rather than directly interacting with nucleic acids .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may act through the following pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Studies indicate that the compound may trigger apoptotic pathways in cancer cells, leading to cell death.

Study 1: Anticancer Activity

A recent study evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The most notable effects were observed in breast cancer cell lines, where an IC50 value of approximately 15 µM was reported .

Study 2: Protein Binding Affinity

Another investigation focused on the binding affinity of this compound to BSA. Using fluorescence spectroscopy, it was determined that the compound binds with high affinity to BSA, suggesting potential for therapeutic applications where protein interaction is critical .

Research Findings Summary Table

| Property/Activity | Findings |

|---|---|

| Molecular Weight | ~146.6 g/mol |

| Solubility | High solubility in water |

| Cytotoxicity (IC50) | ~15 µM against breast cancer cells |

| Binding Affinity | Higher affinity for BSA than CT-DNA |

| Mechanism | Possible apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.